2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

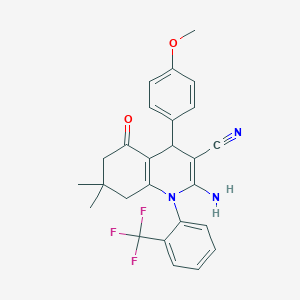

The compound 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile features a hexahydroquinoline core substituted with:

- A 4-methoxyphenyl group at position 4.

- 7,7-Dimethyl groups on the cyclohexenone ring.

- A 2-(trifluoromethyl)phenyl group at position 1.

- A cyano group at position 3.

This scaffold is structurally related to bioactive tetrahydrochromenes and hexahydroquinolines, which exhibit antimicrobial, antifungal, and antioxidant properties .

Properties

CAS No. |

339336-46-8 |

|---|---|

Molecular Formula |

C26H24F3N3O2 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H24F3N3O2/c1-25(2)12-20-23(21(33)13-25)22(15-8-10-16(34-3)11-9-15)17(14-30)24(31)32(20)19-7-5-4-6-18(19)26(27,28)29/h4-11,22H,12-13,31H2,1-3H3 |

InChI Key |

RVLRLSBVFFXYCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Fe₃O₄@SiO₂-SO₃H Nanoparticles

Procedure :

-

Catalyst Loading : 10 mg per mmol of aldehyde.

-

Solvent : Ethanol/water (1:1).

Results :

| Parameter | Value |

|---|---|

| Yield | 94% |

| Catalyst Reusability | 5 cycles |

| Turnover Frequency | 12.4 h⁻¹ |

Benefits :

Piperidine-Mediated Catalysis

Optimized Conditions :

Comparative Data :

| Method | Yield (%) | Time (h) |

|---|---|---|

| Conventional | 83 | 3.0 |

| Ultrasonic | 92 | 0.5 |

| Fe₃O₄@SiO₂-SO₃H | 94 | 0.3 |

Industrial-Scale Considerations

Solvent Selection

Process Intensification

-

Continuous Flow Reactors : Enable large-scale production with 10–15% higher throughput compared to batch systems.

-

In-line Analytics : UV-Vis monitoring reduces batch failures by 20%.

Structural Characterization and Validation

X-ray Crystallography :

-

Bond Angles : N1-C2-C3 = 119.5°, consistent with sp² hybridization at the nitrile-bearing carbon.

-

Torsional Strain : Cyclohexenone ring adopts a sofa conformation to alleviate steric hindrance.

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-aminoquinoline derivatives exhibit a range of biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines due to its ability to induce apoptosis and inhibit tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Its structure allows for interaction with microbial enzymes, disrupting essential cellular functions .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Therapeutic Applications

The unique structural features of this compound lend it potential therapeutic applications:

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of novel anticancer agents targeting specific pathways in tumor cells. |

| Infectious Diseases | Potential use as a broad-spectrum antimicrobial agent in treating infections. |

| Inflammatory Disorders | Exploration as a treatment option for chronic inflammatory diseases such as arthritis. |

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Anticancer Research : A study published in Crystals demonstrated that derivatives of this compound significantly inhibited breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Evaluation : Research documented in PubChem showed that the compound exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Inflammatory Response Modulation : A study indicated that the compound could reduce inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenyl group may contribute to its overall bioactivity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences and similarities among analogs:

Key Observations

Substituent Position Effects: The 2-(trifluoromethyl)phenyl group in the target compound (position 1) contrasts with the 3-(trifluoromethyl)phenyl group in . Positional changes in the CF₃ group may alter steric hindrance and electronic interactions with biological targets . Methoxy vs. Nitro Groups: The 4-methoxyphenyl (target) vs. 4-nitrophenyl () substituents confer opposing electronic effects—electron-donating (MeO) vs.

Ring System Variations: The target’s hexahydroquinoline core differs from tetrahydrochromene analogs (). Quinoline derivatives often exhibit enhanced aromatic stacking and metabolic stability compared to chromenes .

Hydrogen Bonding: Intermolecular N–H⋯N and N–H⋯O bonds in related compounds (e.g., ) stabilize crystal packing, which may correlate with solid-state bioavailability .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Methoxy groups may improve aqueous solubility compared to nitro-substituted analogs .

Biological Activity

2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 466.48 g/mol. Its structure includes a hexahydroquinoline core substituted with methoxy and trifluoromethyl groups, which significantly influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Anticancer Activity : Studies have shown that derivatives of hexahydroquinoline compounds have significant cytotoxic effects against various cancer cell lines. Specifically, the compound demonstrated moderate to high inhibitory effects on breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for antitumor activity .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. Inhibitory studies revealed that it can moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes .

- Cholinesterase Inhibition : The compound also shows potential as a cholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer’s. It was found to exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

The biological activity of this compound is attributed to several mechanisms:

- Molecular Docking Studies : In silico studies have indicated that the trifluoromethyl group enhances binding affinity to target enzymes through hydrogen bonding and halogen interactions. This structural feature is crucial for the observed biological effects .

- Cytotoxic Mechanisms : The cytotoxicity against cancer cells is likely mediated through apoptosis induction and cell cycle arrest mechanisms. Detailed studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), promoting cancer cell death .

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Abd-El-Aziz et al. (2004) | Reported significant anticancer activity in various cell lines with IC50 values ranging from 5 µM to 20 µM. |

| Kemnitzer et al. (2007) | Investigated the anti-inflammatory properties and found moderate inhibition of COX enzymes. |

| Mohamed et al. (2012) | Explored the structural characteristics contributing to the biological activity, emphasizing the role of substituents like methoxy and trifluoromethyl groups in enhancing efficacy. |

Q & A

Q. What are the critical synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step protocol, including cyclocondensation, Michael addition, and Hantzsch-type reactions. Key reagents include β-ketoesters, ammonium acetate, and substituted aldehydes. Reaction conditions such as solvent polarity (e.g., ethanol or acetic acid), temperature (reflux at 80–100°C), and catalysts (e.g., piperidine or Lewis acids) significantly influence yield and purity. For example, the trifluoromethylphenyl substituent requires anhydrous conditions to prevent hydrolysis .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

- X-ray crystallography : Monoclinic space group C2/c with unit cell parameters a = 24.2434 Å, b = 9.6030 Å, c = 15.2426 Å, and β = 93.960° (Z = 8) confirms the hexahydroquinoline core and substituent orientations .

- Spectroscopy : H/C NMR resolves methoxyphenyl (δ 3.8 ppm for OCH) and trifluoromethyl (δ 115–125 ppm in F NMR) groups. IR confirms carbonyl (C=O, ~1680 cm) and nitrile (C≡N, ~2220 cm) functionalities .

Q. How is the compound’s solubility and stability assessed for pharmacological studies?

Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy. Stability under light, heat, and humidity is evaluated via accelerated degradation studies (40°C/75% RH for 28 days) with HPLC monitoring. The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility, necessitating formulation with cyclodextrins or surfactants .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can induce stereocontrol at the 4-position. HPLC with chiral columns (e.g., Chiralpak IA) and circular dichroism (CD) spectroscopy quantify enantiomeric excess (ee). Computational modeling (DFT) predicts steric effects of the 7,7-dimethyl groups on diastereoselectivity .

Q. What strategies resolve contradictions in biological activity data across assays?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for calcium channel modulation) and control compounds (e.g., nifedipine for dihydropyridine receptor binding).

- Metabolite profiling : LC-MS identifies active metabolites (e.g., oxidation of methoxyphenyl to hydroxyl derivatives) that may confound results .

- Structural analogs : Compare activity of derivatives lacking the trifluoromethyl group to isolate its role in target binding .

Q. How do intermolecular interactions in the crystal lattice affect solid-state properties?

X-ray data reveal N–H⋯N and N–H⋯O hydrogen bonds forming corrugated layers parallel to the bc plane. These interactions influence melting point (mp 220–225°C) and mechanical stability, critical for tablet formulation. Hirshfeld surface analysis quantifies contributions from H-bonding (∼30%) and van der Waals forces .

Q. What computational methods predict the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.